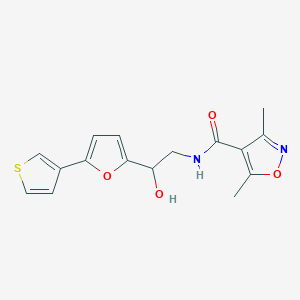

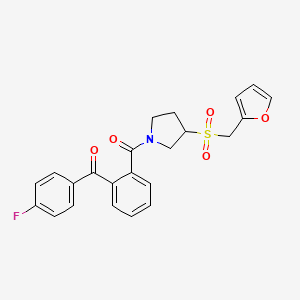

![molecular formula C22H24N2O5S B2570621 Ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate CAS No. 850932-52-4](/img/structure/B2570621.png)

Ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial and Antifungal Activities

Research into quinazolines, which share structural motifs with the compound , has revealed their potential as antimicrobial agents. The synthesis and characterization of new quinazolines have shown significant antibacterial and antifungal activities, suggesting a path for the development of new antimicrobial compounds (Desai, Shihora, & Moradia, 2007).

Supramolecular Structures

Studies on substituted 4-pyrazolylbenzoates have demonstrated the formation of hydrogen-bonded supramolecular structures in one, two, and three dimensions. This research highlights the importance of hydrogen bonding in the crystal packing and potential applications in material science and drug design (Portilla et al., 2007).

Nonlinear Optical Properties

Investigations into compounds similar to "Ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate" have explored their potential in nonlinear optics. For instance, Schiff base compounds derived from ethyl-4-amino benzoate have been studied for their nonlinear refractive index and optical limiting properties, indicating potential applications in optical devices and materials (Abdullmajed et al., 2021).

Catalysis

The development of catalysts for chemical synthesis is another area of application. Compounds featuring sulfonyl and amino groups have been utilized in catalytic processes to facilitate the synthesis of complex molecules, indicating the potential utility of "this compound" in catalysis and synthetic organic chemistry (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Drug Metabolism

The application of biocatalysis to drug metabolism, using microbial systems to produce mammalian metabolites, showcases the relevance of complex organic compounds in pharmaceutical research. This approach provides a method for generating metabolites for structural characterization and therapeutic studies, suggesting a similar potential application for studying the metabolism and pharmacokinetics of "this compound" (Zmijewski, Gillespie, & Kulanthaivel, 2006).

Mechanism of Action

Target of Action

Ethyl 4-(2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

It is known that indole derivatives, which this compound is a part of, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives have been shown to have diverse biological activities, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives, in general, have been extensively studied and are known to have broad-spectrum biological activities .

Result of Action

Indole derivatives have been shown to have diverse biological activities, suggesting that they likely have multiple effects at the molecular and cellular level .

Action Environment

It is known that the action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

properties

IUPAC Name |

ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-3-13-24-14-20(18-7-5-6-8-19(18)24)30(27,28)15-21(25)23-17-11-9-16(10-12-17)22(26)29-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEMXFIUBXDUDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2570539.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2570540.png)

![2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2570543.png)

![N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2570559.png)

![Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2570561.png)